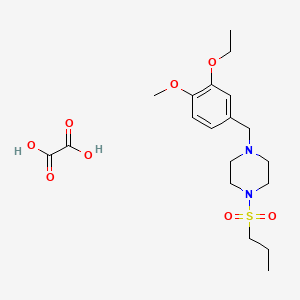
3-(1-azepanyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride
Overview
Description
3-(1-azepanyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride, also known as AZ-007, is a chemical compound that has shown potential in scientific research applications.
Mechanism of Action
The exact mechanism of action of 3-(1-azepanyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the inhibitory effects of GABA, leading to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
3-(1-azepanyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its cognitive enhancing effects. 3-(1-azepanyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1-azepanyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride in lab experiments is its selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of the GABAergic system in anxiety, depression, and cognition. However, one limitation is that its effects are dependent on the presence of GABA, which can vary depending on the experimental conditions.
Future Directions
There are a number of future directions for research on 3-(1-azepanyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride. One area of interest is its potential as a treatment for anxiety and depression in humans. Another area of interest is its cognitive enhancing effects, particularly in individuals with cognitive impairments. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-azepanyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride and its effects on the GABAergic system.
Scientific Research Applications
3-(1-azepanyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride has been found to have potential in scientific research applications, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models. 3-(1-azepanyl)-N-(2,5-dimethoxyphenyl)propanamide hydrochloride has also been found to enhance memory consolidation and retrieval in rats.
properties
IUPAC Name |
3-(azepan-1-yl)-N-(2,5-dimethoxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3.ClH/c1-21-14-7-8-16(22-2)15(13-14)18-17(20)9-12-19-10-5-3-4-6-11-19;/h7-8,13H,3-6,9-12H2,1-2H3,(H,18,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNROJVSDRSPBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CCN2CCCCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azepan-1-yl-N-(2,5-dimethoxy-phenyl)-propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3941796.png)
![1-methyl-2-oxo-2-phenylethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3941802.png)
![3-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3941810.png)


![N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941830.png)
![N-(3-chlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]propanamide](/img/structure/B3941836.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethoxybenzyl)piperazine oxalate](/img/structure/B3941838.png)
![4-(2-methoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941842.png)

![2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3941860.png)

![4-chloro-6-{[(2-methyl-4-nitrophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3941882.png)
